molecular formula C15H17NO B176431 Benzyl[(4-methoxyphenyl)methyl]amine CAS No. 14429-02-8

Benzyl[(4-methoxyphenyl)methyl]amine

Cat. No.: B176431
CAS No.: 14429-02-8
M. Wt: 227.3 g/mol
InChI Key: WZUBICZIDUTTNJ-UHFFFAOYSA-N
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Description

Benzyl[(4-methoxyphenyl)methyl]amine is an organic compound with the molecular formula C15H17NO. It is a derivative of aniline and is commonly used in the field of organic chemistry. The compound is characterized by a benzyl group attached to a methoxyphenyl group through a nitrogen atom. It is a colorless liquid with a pungent odor and has various applications in scientific research and industry .

Scientific Research Applications

Benzyl[(4-methoxyphenyl)methyl]amine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for Benzyl[(4-methoxyphenyl)methyl]amine indicates that it has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation . It should not be released into the environment .

Future Directions

While specific future directions for Benzyl[(4-methoxyphenyl)methyl]amine are not mentioned in the sources I found, its use as an organic compound in the field of organic chemistry suggests that it could have potential applications in the synthesis of new compounds or in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl[(4-methoxyphenyl)methyl]amine can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl[(4-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Benzyl[(4-methoxyphenyl)methyl]amine is unique due to its dual functional groups (benzyl and methoxybenzyl) attached to the nitrogen atom, which imparts distinct chemical and biological properties. This makes it a versatile compound in various applications, from organic synthesis to potential therapeutic uses .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUBICZIDUTTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353355
Record name benzyl[(4-methoxyphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14429-02-8
Record name benzyl[(4-methoxyphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl[(4-methoxyphenyl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-methoxybenzaldehyde (5 g, 35 mmol) and benzylamine (3.8 g, 35 mmol) were added to sodium triacetoxyborohydride (10.4 g, 49 mmol) in dichloroethane (125 mL). The reaction was stirred at ambient temperature 2 hours, then concentrated. The mixture was diluted with dichloromethane (200 mL), washed with saturated aqueous sodium hydrogen carbonate (200 mL), brine (200 mL) and dried over magnesium sulfate. The crude amine was concentrated and purified by silica gel chromatography (70% ethyl acetate in hexanes) To afford N-benzyl-1-(4-methoxyphenyl)methanamine as an oil. 1H NMR (400 MHz, DMSO-d6): δ, ppm: 3.59 (s, 2H), 3.64 (s, 2H), 3.71 (s, 3H), 6.86 (d, J=8.8 Hz, 2H), 7.28 (m, 7H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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